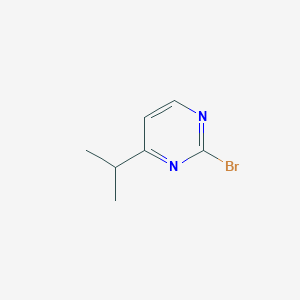
methyl 4-chloro-2-fluoro-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-fluoro-3-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-2-fluoro-3-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the ester group.
Oxidation: Potassium permanganate in an acidic medium is used for oxidizing the methyl group.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing chlorine or fluorine.
Reduction: The major product is 4-chloro-2-fluoro-3-methylbenzyl alcohol.
Oxidation: The major product is 4-chloro-2-fluoro-3-methylbenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-fluoro-3-methylbenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-2-fluoro-3-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. In pharmacological studies, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloro-3-fluoro-2-methylbenzoate
- Methyl 2-chloro-4-fluoro-3-methylbenzoate
- Methyl 3-chloro-4-fluoro-2-methylbenzoate
Uniqueness
Methyl 4-chloro-2-fluoro-3-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and makes it suitable for particular applications in research and industry.
Propiedades
Número CAS |
153556-53-7 |
|---|---|
Fórmula molecular |
C9H8ClFO2 |
Peso molecular |
202.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



